Sparteine-sulfate
Overview
Description
Sparteine-sulfate is a quinolizidine alkaloid derived from the plant genus Lupinus. It is known for its pharmacological properties, including its use as an antiarrhythmic agent and sodium channel blocker. This compound has been studied for its potential anticonvulsant effects and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sparteine-sulfate can be synthesized from the leaves and stems of Lupinus montanus. The process involves the extraction of sparteine, followed by its conversion to this compound. The extraction is typically performed using ammonium hydroxide and sulfuric acid . The gas chromatography-mass spectrometry (GC-MS) analysis is used to confirm the purity of the obtained this compound .
Industrial Production Methods
The industrial production of this compound focuses on sustainable methods. The leaves and stems of Lupinus montanus are collected and stored at low temperatures to preserve their alkaloid content. The extraction process involves the use of technical-grade reagents, and the final product is analyzed using GC-MS to ensure its quality .
Chemical Reactions Analysis
Types of Reactions
Sparteine-sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to participate in enantioselective lithiation reactions, where it acts as a chiral ligand .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include glutaryl chloride, pyridine, and methanol. The reaction conditions often involve the use of hydrogen as a carrier gas and temperatures ranging from 120°C to 300°C .
Major Products Formed
The major products formed from the reactions involving this compound include functionalized quinolizidine cores and various enantioselective compounds. These products are often used in organic synthesis and pharmaceutical applications .
Scientific Research Applications
Sparteine-sulfate has a wide range of scientific research applications:
Mechanism of Action
Sparteine-sulfate exerts its effects by blocking sodium channels in the cardiac cell membrane, leading to the stabilization of the cell membrane and reduction of excitability . It also activates the M2 and M4 subtypes of muscarinic acetylcholine receptors (mAChRs), which may contribute to its anticonvulsant effects .
Comparison with Similar Compounds
Sparteine-sulfate is unique among quinolizidine alkaloids due to its specific pharmacological properties and applications. Similar compounds include:
This compound stands out due to its dual role as an antiarrhythmic agent and a chiral ligand in organic synthesis, making it a versatile compound in both medicinal and industrial applications .
Properties
IUPAC Name |
(1R,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13+,14-,15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRCCWJSBJZJBV-NMWPEEMBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C[C@@H]3C[C@@H]([C@H]2C1)CN4[C@H]3CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90-39-1 | |
Record name | Sparteine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.808 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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